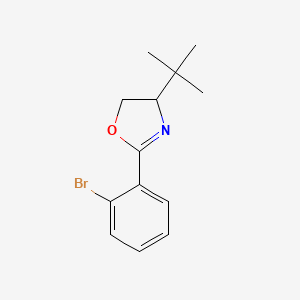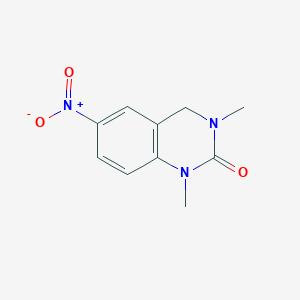
1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a nitro group at the 6-position and two methyl groups at the 1 and 3 positions, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-amino-5-nitrobenzamide and acetone in the presence of an acid catalyst can yield the desired compound. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of quinazolinone derivatives with different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 1,3-Dimethyl-6-amino-3,4-dihydroquinazolin-2(1H)-one.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Oxidation: Oxidized quinazolinone derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3-dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of specific pathways. For example, its nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-3,4-dihydroquinazolin-2(1H)-one: Lacks the nitro group, resulting in different chemical and biological properties.
6-Nitro-3,4-dihydroquinazolin-2(1H)-one:
1,3-Dimethylquinazolin-2,4(1H,3H)-dione: Features a different oxidation state, leading to distinct chemical behavior.
Uniqueness
1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of both the nitro and methyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
1,3-dimethyl-6-nitro-4H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-11-6-7-5-8(13(15)16)3-4-9(7)12(2)10(11)14/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCPOMWQESUJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725634 |
Source


|
| Record name | 1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233775-52-5 |
Source


|
| Record name | 1,3-Dimethyl-6-nitro-3,4-dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
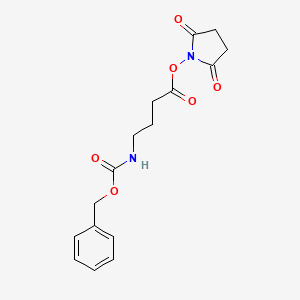
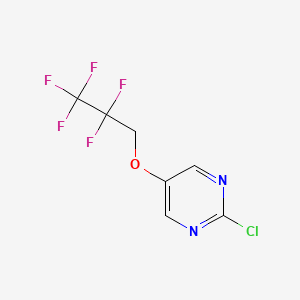

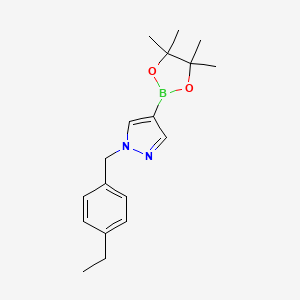

![Tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8255487.png)
![(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B8255501.png)
![(1S,3S,4S,5R)-2-tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B8255514.png)

![1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B8255522.png)
![Isothiazolo[5,4-b]pyridin-6-amine](/img/structure/B8255524.png)

![18-Ethynyl-2,3,5,6,8,9,11,12,14,15-decahydrobenzo[b][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B8255532.png)
